17beta-Estradiol-2,3,4-13C3

Catalog No.
S973650
CAS No.
1261254-48-1
M.F
C18H24O2
M. Wt
275.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17beta-Estradiol-2,3,4-13C3

CAS Number

1261254-48-1

Product Name

17beta-Estradiol-2,3,4-13C3

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

275.36 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1

InChI Key

VOXZDWNPVJITMN-CLMZCXLCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O

17beta-Estradiol-2,3,4-13C3 (also known as estradiol-13C3) is an isotopically labeled version of the natural hormone 17beta-estradiol. 17beta-Estradiol is the most potent naturally occurring estrogen and plays a critical role in female reproduction and development .

The key difference between 17beta-estradiol-2,3,4-13C3 and the natural hormone is the incorporation of three stable carbon-13 isotopes at specific positions (carbons 2, 3, and 4) of the molecule. Stable isotopes are non-radioactive isotopes of an element that do not undergo radioactive decay.

Here's how 17beta-estradiol-2,3,4-13C3 is used in scientific research:

Mass Spectrometry Analysis

  • Due to the presence of the heavier carbon-13 isotopes, 17beta-estradiol-2,3,4-13C3 can be distinguished from the unlabeled estradiol using mass spectrometry techniques .
  • This allows researchers to specifically track and measure the concentration and metabolic fate of 17beta-estradiol-2,3,4-13C3 in biological samples like cells, tissues, or fluids.

Investigation of Estrogen Metabolism

  • By administering 17beta-estradiol-2,3,4-13C3 to cells or organisms, scientists can investigate how the body metabolizes estradiol.
  • Mass spectrometry can then be used to identify the specific metabolites formed and their abundance .
  • This information is crucial for understanding estrogen's biological effects and potential interactions with drugs.

Studies of Estrogen Action

  • beta-estradiol-2,3,4-13C3 can be used to study how estradiol interacts with estrogen receptors and influences cellular processes.
  • By isolating these receptors and measuring their binding to the isotopically labeled estradiol, researchers can gain insights into the mechanisms of estrogen signaling .

17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled derivative of 17beta-estradiol, a naturally occurring estrogen in humans and other animals. The compound is characterized by the substitution of three carbon atoms with their isotopes, specifically carbon-13, at positions 2, 3, and 4 of the estradiol molecule. This labeling is crucial for various analytical applications, particularly in tracing metabolic pathways and environmental studies. The molecular formula for 17beta-Estradiol-2,3,4-13C3 is C18H21O2 with a molecular weight of approximately 275.36 g/mol .

Typical of estrogens. It can undergo oxidation, reduction, and conjugation reactions. For instance, laccase-catalyzed reactions have been studied to explore the degradation pathways of this compound in the presence of humic substances . Additionally, transformations involving manganese dioxide have been investigated to understand its reactivity in various environmental conditions .

Key Reactions

  • Oxidation: Can form catechol derivatives.
  • Reduction: May yield dihydro derivatives.
  • Conjugation: Forms sulfate or glucuronide conjugates.

As an estrogenic compound, 17beta-Estradiol-2,3,4-13C3 exhibits biological activities similar to those of its non-labeled counterpart. It binds to estrogen receptors and influences various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health. The stable isotope labeling allows researchers to track its metabolic fate and interactions within biological systems more effectively.

The synthesis of 17beta-Estradiol-2,3,4-13C3 typically involves isotopic labeling techniques applied during the synthesis of estradiol. One common method includes:

  • Starting Material: Using naturally occurring estradiol.
  • Isotopic Labeling: Employing carbon-13 labeled reagents during synthetic steps.
  • Purification: Utilizing chromatographic techniques to isolate the labeled compound.

This process ensures high purity and specific incorporation of carbon isotopes at designated positions.

17beta-Estradiol-2,3,4-13C3 has several applications in research and industry:

  • Metabolic Studies: Used in tracer studies to understand metabolic pathways involving estrogens.
  • Environmental Monitoring: Helps in assessing the fate of estrogens in wastewater treatment processes.
  • Pharmaceutical Research: Assists in drug development and understanding drug metabolism.

Studies involving 17beta-Estradiol-2,3,4-13C3 focus on its interactions with various biological molecules and environmental components. For instance:

  • Binding Affinity: Research shows its binding affinity to estrogen receptors can be quantified using labeled compounds.
  • Degradation Pathways: Interaction with enzymes like laccase reveals insights into its degradation mechanisms in environmental matrices .

Several compounds are structurally similar to 17beta-Estradiol-2,3,4-13C3 but differ in their functional groups or isotopic labeling:

Compound NameStructureKey Differences
EstroneC18H22O2Different functional group (ketone)
EstriolC18H24O3Additional hydroxyl group
17alpha-EstradiolC18H24O2Different stereochemistry
17beta-EstradiolC18H24O2Non-labeled version

Uniqueness

The unique aspect of 17beta-Estradiol-2,3,4-13C3 lies in its stable isotope labeling which allows for precise tracking and quantification in biological and environmental studies. Unlike its non-labeled counterparts or other estrogens, this compound provides enhanced analytical capabilities due to its isotopic composition.

XLogP3

4

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard

Health Hazard

Wikipedia

(17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol

Dates

Modify: 2024-04-14

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